JK-P3
JK-P3
JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
942655-44-9
VCID:
VC0531227
InChI:
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Molecular Formula:
C18H17N3O3
Molecular Weight:
323.3 g/mol
JK-P3
CAS No.: 942655-44-9
Cat. No.: VC0531227
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation. |
|---|---|
| CAS No. | 942655-44-9 |
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
| Standard InChI Key | QAZJUVDICQNITG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
| Appearance | Solid powder |
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